molecular formula C2H5ClO3S B3029333 Ethyl chlorosulfonate CAS No. 625-01-4

Ethyl chlorosulfonate

Cat. No.: B3029333
CAS No.: 625-01-4
M. Wt: 144.58 g/mol
InChI Key: ASKHTHDBINVNFJ-UHFFFAOYSA-N
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Description

Ethyl chlorosulfonate is an organic compound with the chemical formula C2H5ClO3S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Scientific Research Applications

Ethyl chlorosulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Ethyl chlorosulfonate, also known as Chlorosulfuric acid, ethyl ester, chlorosulfonyloxyethane, or Ethyl chlorosulfate, is a chemical compound used in organic synthesis. It primarily targets organic compounds, particularly aromatic hydrocarbons . The compound’s role is to facilitate the introduction of the sulfonyl group into these organic compounds, which can be used as intermediates in the synthesis of various other compounds .

Mode of Action

The mode of action of this compound involves a bimolecular electrophilic substitution reaction (S_E2). The general S_E2 mechanism involves the addition of the electrophile (E+) to the aromatic nucleus to form the σ-complex 1, which subsequently loses a proton to yield the substitution product . In this process, either the first addition step or the second stage may be rate-determining .

Biochemical Pathways

The biochemical pathways affected by this compound involve the sulfonation and chlorosulfonation of organic compounds . The sulfonic acid group introduced by this compound is very bulky, causing increasing resistance to sulfonation when a degree of steric hindrance is present in the aromatic substrate . This process is reversible, allowing the sulfonic acid group to be employed in organic synthesis as a blocking and orientation-directing group .

Pharmacokinetics: ADME Properties

Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The result of this compound’s action is the formation of sulfonyl derivatives of the target organic compounds . This can lead to a wide range of downstream effects, depending on the specific compounds involved and the context in which they are used. For instance, in the synthesis of active pharmaceutical ingredients, the introduction of a sulfonyl group can significantly alter the activity and properties of the resulting compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the sulfonation process . Additionally, the principles of green chemistry and sustainability, including the use of environmentally friendly solvents and the minimization of waste, are increasingly important considerations in the use of chemicals like this compound .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The use of two-dimensional materials in bulk functional applications requires the ability to fabricate defect-free 2D sheets with large aspect ratios. Despite huge research efforts, current bulk exfoliation methods require a compromise between the quality of the final flakes and their lateral size, restricting the effectiveness of the product .

Preparation Methods

Ethyl chlorosulfonate can be synthesized through the reaction of ethylene with chlorosulfonic acid. The reaction typically involves the addition of ethylene to chlorosulfonic acid under controlled conditions to produce this compound . Industrial production methods often involve the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Ethyl chlorosulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding ethyl esters and sulfonamides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to produce ethanol and sulfur dioxide.

    Reduction: It can be reduced to ethyl sulfonate using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include alcohols, amines, water, and reducing agents. The major products formed from these reactions are ethyl esters, sulfonamides, ethanol, and sulfur dioxide .

Comparison with Similar Compounds

Ethyl chlorosulfonate can be compared with other similar compounds such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Propyl chlorosulfonate: Similar in structure but with a propyl group instead of an ethyl group.

    Chlorosulfonic acid: The parent compound used in the synthesis of this compound.

This compound is unique due to its specific reactivity and applications in organic synthesis and industrial processes .

Properties

IUPAC Name

chlorosulfonyloxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO3S/c1-2-6-7(3,4)5/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKHTHDBINVNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060797
Record name Chlorosulfuric acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-01-4
Record name Chlorosulfuric acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosulfuric acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorosulfuric acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorosulfuric acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl chlorosulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLOROSULFURIC ACID, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB66T45JQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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